molecular formula C10H5ClFNO3 B14435902 1H-Indole-2,3-dione, 1-(chloroacetyl)-5-fluoro- CAS No. 77261-72-4

1H-Indole-2,3-dione, 1-(chloroacetyl)-5-fluoro-

Cat. No.: B14435902
CAS No.: 77261-72-4
M. Wt: 241.60 g/mol
InChI Key: SDDBSEBBEGGOPM-UHFFFAOYSA-N
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Description

1H-Indole-2,3-dione, 1-(chloroacetyl)-5-fluoro- is a derivative of isatin, a heterocyclic compound with a wide range of applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a chloroacetyl group and a fluorine atom, which impart unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole-2,3-dione, 1-(chloroacetyl)-5-fluoro- typically involves the following steps:

    Starting Material: The synthesis begins with isatin (1H-indole-2,3-dione).

    Chloroacetylation: The isatin is reacted with chloroacetyl chloride in the presence of a base such as pyridine or triethylamine. This reaction introduces the chloroacetyl group at the nitrogen atom of the isatin ring.

    Fluorination: The chloroacetylated isatin is then subjected to fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. This step introduces the fluorine atom at the desired position.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of appropriate solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

1H-Indole-2,3-dione, 1-(chloroacetyl)-5-fluoro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxindole derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chloroacetyl and fluorine groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted oxindoles, amines, and other heterocyclic compounds.

Scientific Research Applications

1H-Indole-2,3-dione, 1-(chloroacetyl)-5-fluoro- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-Indole-2,3-dione, 1-(chloroacetyl)-5-fluoro- involves its interaction with various molecular targets and pathways. The chloroacetyl and fluorine groups enhance its reactivity and binding affinity to biological targets, leading to its observed biological effects. The compound may inhibit specific enzymes or interact with cellular receptors, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Isatin (1H-Indole-2,3-dione): The parent compound, known for its diverse chemical reactivity and biological activities.

    1H-Indole-2,3-dione, 1-(chloroacetyl)-: Similar to the target compound but lacks the fluorine atom.

    1H-Indole-2,3-dione, 5-fluoro-: Contains the fluorine atom but lacks the chloroacetyl group.

Uniqueness

1H-Indole-2,3-dione, 1-(chloroacetyl)-5-fluoro- is unique due to the presence of both chloroacetyl and fluorine groups, which confer distinct chemical properties and reactivity. This combination enhances its potential for various applications in research and industry.

Properties

CAS No.

77261-72-4

Molecular Formula

C10H5ClFNO3

Molecular Weight

241.60 g/mol

IUPAC Name

1-(2-chloroacetyl)-5-fluoroindole-2,3-dione

InChI

InChI=1S/C10H5ClFNO3/c11-4-8(14)13-7-2-1-5(12)3-6(7)9(15)10(13)16/h1-3H,4H2

InChI Key

SDDBSEBBEGGOPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)C(=O)N2C(=O)CCl

Origin of Product

United States

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